molecular formula C17H26N2O2 B5234886 N,N-diethyl-1-[(4-hydroxyphenyl)methyl]piperidine-3-carboxamide

N,N-diethyl-1-[(4-hydroxyphenyl)methyl]piperidine-3-carboxamide

Cat. No.: B5234886
M. Wt: 290.4 g/mol
InChI Key: XBBDSEFSIBLDCQ-UHFFFAOYSA-N
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Description

N,N-diethyl-1-[(4-hydroxyphenyl)methyl]piperidine-3-carboxamide is a chemical compound with a molecular formula of C16H24N2O2. This compound is known for its unique structure, which includes a piperidine ring substituted with a hydroxyphenyl group and a carboxamide group. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-1-[(4-hydroxyphenyl)methyl]piperidine-3-carboxamide typically involves the condensation of N,N-diethylpiperidine-3-carboxamide with 4-hydroxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods: For industrial production, the synthesis can be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-1-[(4-hydroxyphenyl)methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N,N-diethyl-1-[(4-hydroxyphenyl)methyl]piperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological activities, including analgesic and anti-inflammatory effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-1-[(4-hydroxyphenyl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological targets, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    N,N-diethylpiperidine-3-carboxamide: Lacks the hydroxyphenyl group, making it less versatile in chemical reactions.

    4-hydroxybenzyl chloride: Used as a precursor in the synthesis of the target compound.

    Piperidine derivatives: Share the piperidine ring structure but differ in their substituents, leading to different chemical and biological properties.

Uniqueness: N,N-diethyl-1-[(4-hydroxyphenyl)methyl]piperidine-3-carboxamide is unique due to its combination of a hydroxyphenyl group and a piperidine ring, which provides a balance of hydrophilic and hydrophobic properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N,N-diethyl-1-[(4-hydroxyphenyl)methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-3-19(4-2)17(21)15-6-5-11-18(13-15)12-14-7-9-16(20)10-8-14/h7-10,15,20H,3-6,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBDSEFSIBLDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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